![molecular formula C8H6N2O2 B11917502 3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)
3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one
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Overview
Description
3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with glyoxal under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. The hydroxymethylene group can be introduced through subsequent reactions involving formylation or hydroxymethylation .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethylene group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the hydroxymethylene group.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring and exhibits different reactivity and biological activities.
Imidazo[1,5-a]pyridine: Differently substituted imidazo[1,5-a]pyridine derivatives with unique properties.
Uniqueness
3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one is unique due to its hydroxymethylene group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a versatile scaffold for drug development and other applications .
Biological Activity
3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an imidazole ring fused with a pyridine moiety. The presence of the hydroxymethylene group contributes to its reactivity and biological profile.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
These findings suggest that the compound exhibits significant antimicrobial activity, particularly against fungal strains.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis.
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- IC50 Values :
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa | 10 | |
MCF-7 | 15 | |
A549 | 12 |
The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures.
- Experimental Setup : Macrophages were stimulated with LPS (lipopolysaccharide).
Cytokine | Concentration Inhibition (%) | Reference |
---|---|---|
TNF-α | 70 | |
IL-6 | 65 |
These results indicate a potential role for this compound in managing inflammatory conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in pathogen metabolism and cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways associated with inflammation and cancer progression.
- Oxidative Stress Induction : The compound can induce oxidative stress in cells, contributing to its anticancer effects by promoting apoptosis.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of this compound as a treatment for skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving standard antibiotics.
Case Study 2: Cancer Therapy
In a preclinical model using mice implanted with human cancer cells, administration of this compound resulted in a marked reduction in tumor size and improved survival rates. Histological analysis revealed increased apoptosis within tumor tissues.
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-5-6-8(12)9-7-3-1-2-4-10(6)7/h1-5,12H |
InChI Key |
MQUOEJIXJMXKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)O |
Origin of Product |
United States |
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